Isopropylphosphonic acid safety data sheet (SDS) and toxicity
Isopropylphosphonic acid safety data sheet (SDS) and toxicity
Safety, Toxicology, and Analytical Protocols for Research Applications
Executive Summary
Isopropylphosphonic acid (IPPA) (CAS: 4721-37-3) is an organophosphorus compound characterized by a direct carbon-phosphorus (C-P) bond.[1][2][3] While structurally related to the hydrolytic degradation products of G-series nerve agents (specifically Sarin/GB), IPPA is distinct. It serves primarily as a chemical warfare agent (CWA) simulant for detector calibration and as a precursor in the synthesis of phosphonate-based ligands and flame retardants.
Critical Regulatory Note: Under the Chemical Weapons Convention (CWC), IPPA is classified as a Schedule 2.B.4 chemical . It contains a phosphorus atom bonded to one isopropyl group (with no further carbon atoms bonded to that group).[4] Strict chain-of-custody and declaration protocols apply to its synthesis and handling.
Part 1: Chemical Identity & Physicochemical Profile
IPPA is a diprotic acid. Its polarity and capacity for hydrogen bonding make it non-volatile, necessitating specific derivatization strategies for gas-phase analysis.
| Property | Data / Specification |
| Chemical Name | Isopropylphosphonic acid |
| Synonyms | (1-Methylethyl)phosphonic acid; 2-Propanephosphonic acid |
| CAS Number | 4721-37-3 |
| Molecular Formula | C₃H₉O₃P |
| Molecular Weight | 124.08 g/mol |
| Physical State | White crystalline solid or viscous liquid (hygroscopic) |
| Acidity (pKa) | pKa₁ ≈ 2.5; pKa₂ ≈ 7.8 (Typical for alkylphosphonic acids) |
| Solubility | Highly soluble in water, methanol, ethanol; insoluble in non-polar solvents (hexane) |
| CWC Status | Schedule 2 Part B (Precursor/Simulant) |
Structural Context: Simulant vs. Agent
It is vital to distinguish IPPA from Isopropyl methylphosphonic acid (IMPA) . IMPA is the direct metabolite of Sarin. IPPA is a simulant used to mimic IMPA's physical properties without its extreme toxicity or Schedule 1 restrictions.
Figure 1: Structural relationship between Sarin, its metabolite IMPA, and the simulant IPPA.[5][6] Note that IPPA lacks the P-O-C ester linkage found in IMPA.
Part 2: Toxicological Assessment
While IPPA is not a neurotoxin (it does not inhibit acetylcholinesterase), it poses significant physical hazards due to its acidity.
1. Acute Toxicity Profile
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Corrosivity (Primary Hazard): IPPA is a strong organic acid. It is classified as Skin Corrosive Category 1B . Direct contact causes severe skin burns and irreversible eye damage.
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Inhalation: Inhalation of dust or mist causes severe respiratory tract irritation, potential chemical pneumonitis, and mucosal damage.
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Systemic Toxicity: Low compared to organophosphate nerve agents. It does not phosphorylate serine residues in enzymes efficiently.
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LD50 (Oral, Rat): Estimated > 2000 mg/kg (Based on alkylphosphonic acid analogs).
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2. Chronic & Environmental Hazards
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Persistence: The C-P bond is extremely stable and resistant to hydrolysis, thermal decomposition, and photolysis. IPPA is considered persistent in soil and water.
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Bioaccumulation: Low potential due to high water solubility and polarity (low log Kow).
Part 3: Handling, Storage, & Emergency Protocols
Safety Directive: All handling must occur in a functioning fume hood. Neoprene or Nitrile gloves (minimum 0.11mm thickness) are required.
| Scenario | Protocol |
| Storage | Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic—moisture uptake alters weight for analytical standards. |
| Incompatibilities | Strong oxidizing agents, strong bases.[7] Corrosive to carbon steel and aluminum. Use glass or Hastelloy containers. |
| Skin Contact | IMMEDIATE: Rinse with water for 15+ minutes.[7] Remove contaminated clothing under the shower. Seek medical attention for burns. |
| Eye Contact | CRITICAL: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[7][8] Transport to emergency care immediately. |
| Spill Cleanup | Neutralize with sodium bicarbonate (NaHCO₃) or lime. Absorb with inert material (vermiculite). Do not use combustible materials (sawdust). |
Part 4: Analytical Detection & Quantification
For researchers, the primary challenge is IPPA's polarity, which prevents direct Gas Chromatography (GC) analysis. Derivatization is mandatory to block the hydroxyl groups and increase volatility.
Protocol A: GC-MS with Silylation (Gold Standard)
This method converts IPPA into its trimethylsilyl (TMS) ester.
Reagents:
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BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
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Solvent: Acetonitrile (ACN) or Pyridine (anhydrous).
Workflow:
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Sample Prep: Evaporate aqueous sample to dryness under Nitrogen stream (Max 60°C). Note: Water residues will quench the derivatization reagent.
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Reconstitution: Add 100 µL of Acetonitrile.
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Derivatization: Add 50 µL BSTFA + 1% TMCS.
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Reaction: Cap vial and heat at 60°C for 30 minutes .
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Analysis: Inject 1 µL into GC-MS (Splitless).
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Column: DB-5MS or equivalent (5% phenyl methyl siloxane).
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Target Ion (EI Source): Look for M-15 (Loss of methyl group from TMS) and m/z 73 (TMS cation).
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Protocol B: LC-MS/MS (Direct Analysis)
Preferred for biological matrices (urine/plasma) where evaporation is difficult.
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Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-mode Anion Exchange (WAX).
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Mobile Phase: Acetonitrile / Water with 10mM Ammonium Acetate (pH 9).
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Mode: Negative Electrospray Ionization (ESI-). IPPA ionizes readily to [M-H]⁻ (m/z 123).
Figure 2: Step-by-step workflow for the GC-MS analysis of IPPA via silylation.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20600, Isopropylphosphonic acid. Retrieved from [Link][9]
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Organisation for the Prohibition of Chemical Weapons (OPCW). Annex on Chemicals: Schedule 2. CWC Treaty Text. Retrieved from [Link]
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Black, R. M., & Muir, B. (2003). Derivatisation reactions in the chromatographic analysis of chemical warfare agents and their degradation products. Journal of Chromatography A, 1000(1-2), 253-281. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: Phosphonic acid derivatives. Retrieved from [Link]
Sources
- 1. Isopropyl Phosphonic Acid - CAS - 4721-37-3 | Axios Research [axios-research.com]
- 2. CAS 4721-37-3: Isopropylphosphonic acid | CymitQuimica [cymitquimica.com]
- 3. Isopropylphosphonic acid | C3H9O3P | CID 197187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1832-54-8: Isopropyl methylphosphonate | CymitQuimica [cymitquimica.com]
- 5. Two Uses of Organic Phosphonic Acid, HEDP - IROCHEM HEDP Website [irohedp.com]
- 6. commons.emich.edu [commons.emich.edu]
- 7. fishersci.ie [fishersci.ie]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Diethyl isopropylphosphonate | High-Purity Reagent [benchchem.com]
